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CAS No.: 2565-47-1

Cat. No.: B104903

Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystal structure of barbituric acid.
Despite a comprehensive search of available scientific literature and crystallographic
databases, the specific crystal structure of 1-Methylbarbituric acid has not been publicly
reported. Therefore, this document focuses on the well-characterized crystal structures of its
parent compound, barbituric acid, which serves as a foundational analogue. The
methodologies and structural features discussed herein provide a crucial reference point for
understanding the solid-state properties of N-methylated derivatives.

Introduction

Barbituric acid, chemically known as 2,4,6(1H,3H,5H)-pyrimidinetrione, is the parent compound
of a large class of sedative-hypnotic drugs known as barbiturates.[1] Its molecular structure
and potential for hydrogen bonding allow it to form well-defined crystalline structures.
Understanding these structures is paramount for drug development, as the solid-state form of a
pharmaceutical compound can significantly influence its stability, solubility, and bioavailability.
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This guide details the crystallographic data and experimental protocols for the determination of
the crystal structures of both anhydrous barbituric acid and its dihydrate form.

Crystallographic Data

The crystal structures of both anhydrous barbituric acid and barbituric acid dihydrate have been
determined by single-crystal X-ray diffraction. The key crystallographic parameters are
summarized in the tables below for clear comparison.

Anhydrous Barbituric Acid

The crystal structure of anhydrous barbituric acid was determined by W. Bolton.[2] The
molecules are interconnected through a hydrogen-bonding network.[2]

Parameter Value[2]
Crystal System Monoclinic
Space Group P2i/c

a (A) 6.817

b (A) 14.310

c (A 6.248

B () 118.57
Volume (A3) 535.4

z 4

Density (calculated) (g/cm3) 1.574

Barbituric Acid Dihydrate

The crystal structure of barbituric acid dihydrate reveals a hydrogen-bonded layer structure
where barbituric acid and water molecules are situated on the mirror planes of the space group
Pnma.[3] The barbituric acid molecule is present in its tri-keto form.[3]
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Parameter Value[3]
Crystal System Orthorhombic
Space Group Pnma

a (A) 12.74

b (A) 6.24

c (A) 8.89

Volume (A3) 707.5

z 4

Density (calculated) (g/cm3) 1.552

Experimental Protocols

The determination of the crystal structures of barbituric acid and its derivatives typically
involves single-crystal X-ray diffraction. The general methodology is outlined below.

Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are a prerequisite. For barbituric acid,
different crystallization methods have been employed:

o Anhydrous Barbituric Acid: Small single crystals were obtained by dissolving the compound
in dry ethanol at its boiling point and allowing the saturated solution to stand at 0 °C for
several days.[2]

» Barbituric Acid Dihydrate: This form crystallizes from an aqueous solution.[3]

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is
then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a series
of reflections at different crystal orientations. For the structure determination of the polymorphs
of 5,5'-diethylbarbituric acid (barbital), a four-circle automatic diffractometer was used to collect
the intensity data.[4]
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Structure Solution and Refinement

The collected diffraction data is used to determine the electron density distribution within the
crystal, which in turn reveals the arrangement of atoms.

e Structure Solution: The initial positions of the atoms in the unit cell are determined. This can
be achieved through various methods, such as direct methods or Patterson methods. For the
anhydrous barbituric acid structure, a three-dimensional Fourier transform method was
utilized.[2]

o Structure Refinement: The initial atomic model is then refined to best fit the experimental
data. This is typically done using a least-squares refinement process, which adjusts atomic
coordinates and thermal parameters to minimize the difference between the observed and
calculated structure factors. For both anhydrous barbituric acid and its dihydrate, the
structures were refined using least-squares methods with anisotropic thermal parameters for
non-hydrogen atoms.[2][3] All hydrogen atoms were located in the final difference Fourier
maps.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
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Caption: General workflow for single-crystal X-ray crystallography.
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Conclusion

While the specific crystal structure of 1-Methylbarbituric acid remains to be determined, the
detailed crystallographic data and experimental protocols for its parent compound, barbituric
acid, provide a robust framework for researchers in the field. The structural insights from
anhydrous barbituric acid and its dihydrate form are invaluable for understanding the solid-state
chemistry of this important class of molecules and for guiding the development of new
pharmaceutical compounds with optimized properties. Future studies to elucidate the crystal
structure of 1-Methylbarbituric acid are warranted to further refine our understanding of the
structure-property relationships in barbiturates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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